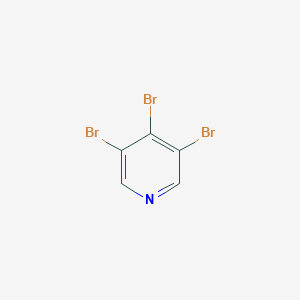

3,4,5-Tribromopyridine

Beschreibung

Significance of Halogenated Pyridine Scaffolds in Contemporary Chemical Research

Halogenated pyridine scaffolds are fundamental building blocks in a multitude of areas within chemical research and industry. chemimpex.comsrdorganics.com Pyridine (C5H5N), an aromatic heterocyclic compound, serves as a cornerstone for the synthesis of numerous pharmaceuticals and agrochemicals. nih.gov The incorporation of halogen atoms, such as bromine, onto the pyridine ring significantly alters the molecule's electronic properties, reactivity, and biological activity. chemimpex.comcymitquimica.com This modification makes halogenated pyridines, including 3,4,5-Tribromopyridine, highly versatile intermediates in organic synthesis. chemimpex.comnbinno.com

The presence of bromine atoms can enhance the biological efficacy of certain active ingredients, making these compounds valuable in the development of new drugs and crop protection products. chemimpex.comnetascientific.com In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in a wide array of pharmacologically active molecules. nih.gov The addition of halogens can further enhance their therapeutic potential, with applications in anticancer, antimicrobial, and anti-inflammatory agents. netascientific.comfrontiersin.org The ability of halogen atoms to form halogen bonds, a type of noncovalent interaction, can also play a crucial role in the binding of ligands to biological targets like proteins. acs.org

In materials science, the bromine content in compounds like this compound can confer desirable properties such as flame retardancy to polymers and coatings. chemimpex.comnetascientific.com Furthermore, halogenated pyridines are employed as reagents in analytical chemistry and are instrumental in the synthesis of complex molecules and specialty chemicals. chemimpex.comchemimpex.com The strategic placement of halogen atoms on the pyridine ring allows for selective chemical transformations, including nucleophilic substitutions and metal-catalyzed coupling reactions, providing access to a diverse range of more complex molecular architectures. cymitquimica.comacs.org

Historical Perspectives on Bromopyridine Synthesis and Evolution of Methodologies

The synthesis of brominated pyridines has a rich history, with methodologies evolving to improve efficiency, selectivity, and safety. Early methods for the synthesis of bromopyridines often involved direct bromination of pyridine or the diazotization of aminopyridines. orgsyn.orgwikipedia.org One of the classic methods is the Craig diazotization-bromination, where an aminopyridine is reacted with hydrobromic acid and bromine to form a perbromide intermediate, which is then diazotized with sodium nitrite. orgsyn.orggoogle.com

Over the years, significant advancements have been made in the synthesis of bromopyridines. For instance, improvements to the Craig method have been developed to enhance yields and reduce costs, such as conducting the reaction in the presence of sulfuric acid. google.com The development of modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, has revolutionized the use of bromopyridines as building blocks in organic synthesis. acs.org These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular frameworks from bromopyridine precursors. nih.gov

The synthesis of specifically substituted bromopyridines, like this compound, often requires multi-step procedures. For example, a synthetic route to this compound can involve the diazotization of 3,5-dibromo-4-aminopyridine. google.com This intermediate, in turn, can be prepared from 4-aminopyridine through a bromination reaction. google.com The evolution of synthetic methodologies continues, with a focus on developing more sustainable and efficient processes, such as those utilizing flow chemistry or novel catalytic systems.

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H2Br3N | chemimpex.comsigmaaldrich.comtcichemicals.comlabproinc.comcymitquimica.comfishersci.no |

| Molecular Weight | 315.79 g/mol | chemimpex.comsigmaaldrich.comlabproinc.comfishersci.no |

| Appearance | White to very pale yellow solid/crystal powder | chemimpex.comtcichemicals.comlabproinc.com |

| Melting Point | 105-109 °C | sigmaaldrich.com |

| CAS Number | 2457-48-9 | chemimpex.comsigmaaldrich.comtcichemicals.comlabproinc.comcymitquimica.com |

Applications of this compound

| Field | Application | Source |

| Pharmaceutical Development | Intermediate in the synthesis of pharmaceuticals, enhancing biological activity. | chemimpex.com |

| Agricultural Chemicals | Used in the formulation of pesticides and herbicides. | chemimpex.com |

| Material Science | Employed in the development of flame-resistant polymers and coatings. | chemimpex.com |

| Analytical Chemistry | Utilized as a reagent in various analytical techniques. | chemimpex.com |

| Organic Synthesis | Acts as a versatile building block for creating complex molecules. | chemimpex.com |

Eigenschaften

IUPAC Name |

3,4,5-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYVUHWKGWQPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337276 | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2457-48-9 | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry Studies on 3,4,5-tribromopyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to computational studies of molecules like 3,4,5-tribromopyridine. These calculations can determine the electronic structure and energy of a molecule, providing a basis for understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules such as this compound and its derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies.

DFT studies can precisely predict key structural parameters. While specific DFT data for this compound is not extensively published, calculations on related bromo-azaheterocycles demonstrate the power of this approach. acs.org These studies typically involve optimizing the molecule's geometry to find the lowest energy conformation. The resulting data includes bond lengths (e.g., C-C, C-N, C-Br) and bond angles, which are crucial for understanding the steric and electronic environment of the pyridine ring.

Furthermore, DFT is used to calculate the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For a tribromopyridine, the electronegative nitrogen atom and bromine atoms create a complex electronic landscape that governs how the molecule interacts with other reagents.

Table 1: Illustrative DFT-Calculated Parameters for a Halogenated Pyridine This table illustrates the type of data obtained from DFT calculations. The values are hypothetical and for demonstration purposes.

| Parameter | Description | Illustrative Value |

| Total Energy | The total electronic energy of the optimized molecule. | -2500 Hartrees |

| Dipole Moment | A measure of the molecule's overall polarity. | 1.5 Debye |

| C2-C3 Bond Length | The distance between carbon atoms at positions 2 and 3. | 1.39 Å |

| C3-Br Bond Length | The distance between the carbon at position 3 and its bromine substituent. | 1.88 Å |

| C2-N-C6 Angle | The bond angle within the pyridine ring involving the nitrogen atom. | 117.5° |

| Mulliken Charge on N | The partial charge calculated for the nitrogen atom. | -0.45 e |

| Mulliken Charge on C4 | The partial charge calculated for the carbon atom at position 4. | +0.15 e |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, FMO analysis can predict its behavior in various reactions. The energy of the HOMO is related to the ionization potential and indicates nucleophilic character, whereas the LUMO energy relates to the electron affinity and indicates electrophilic character. The HOMO-LUMO energy gap is a critical parameter; a small gap generally implies higher chemical reactivity and lower kinetic stability.

The spatial distribution of the HOMO and LUMO is also key. In reactions with electrophiles, the site of attack will likely be the atom(s) with the largest coefficient in the HOMO. Conversely, in reactions with nucleophiles, the reaction is expected to occur at the atom(s) with the largest coefficient in the LUMO. For substituted pyridines, this analysis is crucial for predicting the regioselectivity of substitution reactions. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data from an FMO analysis. The values are hypothetical.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -7.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.5 |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies (ELUMO - EHOMO). | 5.7 |

A relatively high energy gap, as shown in this illustrative table, would suggest that this compound is a moderately stable molecule. The distribution of these orbitals would pinpoint the most reactive sites on the pyridine ring.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structures

Computational Modeling for Mechanistic Insights

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. researchgate.nethpc.co.jp By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, computational modeling can provide invaluable mechanistic details. For instance, in a Suzuki-Miyaura coupling, modeling can help understand:

The oxidative addition of the C-Br bond to the palladium catalyst.

The relative activation barriers for the cleavage of C-Br bonds at positions 3, 4, and 5, thus explaining the reaction's regioselectivity.

The structure of the transition states for each elementary step.

The role of ligands on the palladium catalyst in facilitating the reaction.

These computational investigations allow researchers to rationalize experimental observations and to design improved catalytic systems or reaction conditions. numberanalytics.com

Prediction of Chemical Reactivity and Regioselectivity

A primary goal of computational studies on molecules like this compound is the prediction of their chemical reactivity and regioselectivity. rsc.orgnih.govchemrxiv.org This involves integrating the insights gained from DFT, FMO analysis, and mechanistic modeling.

Regioselectivity—the preference for reaction at one position over another—is a critical issue for poly-substituted molecules. In this compound, a key question for synthetic chemists is which of the three bromine atoms will react preferentially in a given transformation. Computational models can predict this by calculating various reactivity descriptors. rsc.orgnih.gov

Common descriptors used to predict regioselectivity include:

Calculated Atomic Charges: Positions with a higher positive charge are more susceptible to nucleophilic attack.

Fukui Functions: These functions indicate the change in electron density at a specific point when the total number of electrons in the molecule changes, highlighting the most electrophilic and nucleophilic sites.

LUMO Coefficients: For nucleophilic attack, the atom with the largest coefficient in the LUMO is often the most reactive site.

Activation Energy Barriers: Calculating the activation energies for substitution at each of the C3, C4, and C5 positions provides a direct, quantitative prediction of the most favorable reaction site.

Computational studies on the related isomer, 2,3,5-tribromopyridine, have shown that DFT can be used to predict regioselectivity in cross-coupling reactions by analyzing charge distribution and frontier orbitals. rsc.org A similar approach for this compound would allow for a rational prediction of its synthetic utility.

Applications of 3,4,5-tribromopyridine in Advanced Chemical Synthesis

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

3,4,5-Tribromopyridine is a versatile brominated heterocyclic compound that serves as a fundamental building block and key intermediate in the field of organic synthesis. cymitquimica.com Its unique structure, characterized by three bromine substituents on the pyridine ring, provides significant reactivity for a variety of chemical transformations. cymitquimica.com This reactivity makes it an invaluable tool for chemists and researchers aiming to construct complex molecular architectures. cymitquimica.com

The primary utility of this compound stems from its role as a precursor in the synthesis of more complex, functionalized pyridine derivatives. The bromine atoms can be selectively replaced or can facilitate cross-coupling reactions, which are essential for forming new carbon-carbon bonds. cymitquimica.com For instance, it is used as an intermediate in the production of specialty chemicals and pharmaceuticals. cymitquimica.com A specific application is its use in the synthesis of 3,5-dibromo-4-iodopyridine; in this process, 3,5-dibromo-4-aminopyridine undergoes a diazotization reaction to form the this compound intermediate, which is then converted to the final iodo-substituted product through a halogen exchange. beilstein-journals.org

The strategic placement of three bromine atoms allows for controlled, stepwise functionalization. Research on the related compound, 3,4,5-tribromo-2,6-dimethylpyridine, in Suzuki-Miyaura cross-coupling reactions demonstrates that the bromine atoms can be substituted sequentially. sigmaaldrich.com By controlling the amount of the coupling partner, such as an arylboronic acid, it is possible to produce a mixture of mono-, di-, and trisubstituted pyridine derivatives, which can then be separated to yield specific, highly substituted products. sigmaaldrich.com This regioselective substitution highlights the compound's role in creating diverse and complex molecular scaffolds.

| Starting Material | Reaction Type | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromo-4-aminopyridine | Diazotization | Hydrobromic acid, Sodium nitrite | This compound | 3,5-Dibromo-4-iodopyridine (via subsequent halogen exchange) | beilstein-journals.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | Suzuki-Miyaura Cross-Coupling | ortho-methoxyphenylboronic acid, Pd catalyst | Mono- and di-substituted intermediates | Differently substituted atropisomeric 2,6-lutidine derivatives | sigmaaldrich.com |

Catalytic Applications of this compound and its Derivatives

Ligand Design in Transition Metal Catalysis

While this compound is most commonly used as a substrate in catalyzed reactions, its derivatives have found applications in the design of ligands for transition metal complexes. Transition metal pyridine complexes are numerous, with the pyridine unit acting as a ligand that coordinates to a metal center. wikipedia.org The electronic properties and steric profile of the pyridine can be tuned by its substituents, which in turn influences the properties of the resulting metal complex. jscimedcentral.com

Derivatives of tribromopyridine can be used to synthesize more complex ligands. For example, pyridyltellurium derivatives, which can serve as ligands for metal complexes, have been synthesized from tribromopyridine. researchgate.net Although less common than other substituted pyridines, the ability to functionalize the tribromo-scaffold allows for the creation of tailored ligands for specific catalytic applications.

Utilization as a Catalyst in Various Organic Transformations

The direct use of this compound itself as a catalyst is not widely documented in the researched literature. While the parent compound, pyridine, can act as a nucleophilic catalyst in reactions such as acylations, the heavily brominated this compound is typically employed as a reactant or building block rather than a catalyst. chempanda.com Its value lies in being a substrate that can be transformed through catalyzed processes, such as palladium-catalyzed cross-coupling reactions, to build more elaborate molecules.

Development of Biologically Active Molecules

Scaffolds in Medicinal Chemistry and Drug Discovery

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of pharmacologically active compounds. frontiersin.org this compound serves as a valuable starting scaffold for the synthesis of these biologically active molecules. cymitquimica.com Its utility as a building block allows for the development of diverse molecular libraries for drug discovery programs. cymitquimica.com

By using this compound as a foundational structure, medicinal chemists can introduce various functional groups at the 3, 4, and 5 positions to explore structure-activity relationships (SAR). This approach is crucial in optimizing a compound's interaction with biological targets like enzymes or receptors. The development of potent and selective inhibitors often relies on the precise three-dimensional arrangement of substituents on a central scaffold. For instance, research into phosphodiesterase 5 (PDE5) inhibitors has led to the design of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives, demonstrating the importance of the 3,4,5-substitution pattern on a heterocyclic ring for achieving high potency and selectivity. nih.gov Similarly, 3H-imidazo[4,5-b]pyridine derivatives have been designed and synthesized as novel inhibitors for mixed-lineage protein kinase 3 (MLK3), which is implicated in several human diseases. nih.gov These examples underscore the strategic value of the substituted pyridine core, for which this compound is a key synthetic precursor.

| Scaffold/Derivative Class | Biological Target/Application | Significance | Reference |

|---|---|---|---|

| 5-(3,4,5-Trimethoxybenzoyl)-4-aminopyrimidine Derivatives | Phosphodiesterase 5 (PDE5) Inhibitors | Demonstrates the utility of the 3,4,5-substitution pattern for potent and selective enzyme inhibition. | nih.gov |

| 3H-imidazo[4,5-b]pyridine Derivatives | Mixed-lineage protein kinase 3 (MLK3) Inhibitors | Shows the application of the fused pyridine ring system in developing kinase inhibitors for cancer and neurodegenerative diseases. | nih.gov |

| Pyridinones | Various (Antitumor, Antimicrobial, Anti-inflammatory) | Serves as a versatile and biologically enriched scaffold in medicinal chemistry. | frontiersin.org |

Precursors in the Agrochemical Industry

In addition to its role in pharmaceuticals, this compound is a precursor in the agrochemical industry. cymitquimica.com Pyridine and its derivatives are foundational to the manufacture of many pesticides and herbicides. chempanda.com The tribrominated structure of this compound allows for its incorporation into more complex molecules designed to protect crops. cymitquimica.com Its ability to serve as a building block for active ingredients is crucial for developing effective agents for crop protection. cymitquimica.com

Advanced Analytical Techniques for 3,4,5-tribromopyridine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3,4,5-tribromopyridine, providing fundamental insights into its molecular structure and behavior during chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of this compound. In one instance, ¹H NMR data for this compound showed a characteristic singlet at δ 8.30 ppm in methanol-d4, corresponding to the two equivalent protons on the pyridine ring. google.com These techniques are also pivotal in monitoring reactions, such as the synthesis of its derivatives, by observing the disappearance of reactant signals and the appearance of product signals. tandfonline.comresearchgate.net

⁷⁷Se and ¹²⁵Te NMR: In studies involving the synthesis of organochalcogen derivatives of pyridines, ⁷⁷Se and ¹²⁵Te NMR spectroscopy have been utilized. tandfonline.comresearchgate.net While direct studies on this compound using these specific nuclei are not extensively documented, the methodology is applicable for characterizing its potential selenium and tellurium-containing reaction products. tandfonline.comresearchgate.net

| Technique | Application | Key Findings |

| ¹H NMR | Structural Elucidation | Singlet at δ 8.30 ppm for ring protons. google.com |

| ¹³C NMR | Structural Confirmation | Characterization of carbon skeleton. tandfonline.comresearchgate.net |

| ⁷⁷Se NMR | Derivative Analysis | Characterization of selenium-containing products. tandfonline.comresearchgate.net |

| ¹²⁵Te NMR | Derivative Analysis | Characterization of tellurium-containing products. researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying reaction products and monitoring the progress of reactions involving this compound. It provides crucial information about the molecular weight of the compound and its fragments. Techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) are routinely used to track the formation of intermediates and final products in complex reaction mixtures. google.com While specific applications of advanced techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) or Ion Mobility-Mass Spectrometry (IMS-MS) for this compound are not detailed in the available literature, these methods offer potential for high-throughput screening and detailed structural analysis of its reaction products.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed for the functional group analysis of this compound and its reaction products. For instance, in the study of cobalt complexes with this compound as an ancillary ligand, variable temperature infrared spectroscopy was used to investigate valence tautomerism. unimelb.edu.au IR spectroscopy can also be used to confirm the presence of the pyridine ring and the carbon-bromine bonds, as well as to identify functional groups introduced during subsequent reactions. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating components of a reaction mixture, thereby allowing for effective reaction monitoring and assessment of product purity.

Thin Layer Chromatography (TLC): Thin Layer Chromatography (TLC) is a simple and rapid technique frequently used to monitor the progress of reactions involving this compound. google.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of products. google.com This allows for a quick determination of the reaction's status and helps in optimizing reaction conditions.

Real-Time Reaction Monitoring Methodologies

The ability to monitor chemical reactions in real-time provides invaluable data on reaction kinetics, mechanisms, and the formation of transient intermediates.

While specific applications of in-line dielectric spectroscopy for this compound are not prominently reported, other real-time monitoring techniques are of significant relevance. Benchtop NMR spectroscopy, for example, has emerged as a powerful tool for online reaction monitoring, offering non-destructive and quantitative insights into reaction progress. magritek.com This approach allows for on-the-fly adjustments to reaction conditions, leading to improved yields and selectivity. magritek.com Similarly, low-temperature plasma (LTP) mass spectrometry enables real-time, in-situ monitoring of reactions without the need for sample pretreatment. rsc.org These advanced methodologies hold great promise for future research into the synthesis and reactivity of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4,5-Tribromopyridine with high purity?

The synthesis of brominated pyridines typically involves electrophilic aromatic substitution or halogen exchange reactions. For this compound, a stepwise bromination of pyridine derivatives under controlled conditions (e.g., using Br₂ in H₂SO₄ or NBS as a brominating agent) is common. Key parameters include temperature control (reflux conditions), solvent selection (e.g., ethanol or DCM), and catalytic additives (e.g., FeBr₃). Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers ensure the purity of this compound after synthesis?

Purity validation requires a combination of analytical techniques:

- GC or HPLC : To quantify organic impurities (e.g., unreacted precursors or di-brominated byproducts) .

- Melting Point Analysis : Compare observed mp (42–45°C for analogous 2,3,5-Tribromopyridine) with literature values to detect solvent residues or polymorphic variations .

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H/¹³C NMR for bromine positioning) .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of brominated compounds. Monitor for decomposition via periodic GC analysis .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting point) be resolved?

Discrepancies in reported values (e.g., mp variations across studies) may arise from polymorphic forms or impurities. Validate findings via:

- Differential Scanning Calorimetry (DSC) : Determine phase transitions and purity-adjusted mp .

- Inter-laboratory Reproducibility : Compare results using standardized synthetic and analytical protocols .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Ligand Selection : Use Pd(PPh₃)₄ or XPhos to enhance catalytic activity for bromine substitution .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation .

Q. How can researchers mitigate bromine displacement during functionalization?

- Temperature Control : Lower reaction temperatures (e.g., <80°C) reduce undesired dehalogenation.

- Protecting Groups : Temporarily block reactive sites (e.g., using THP or TMS groups) during multi-step syntheses .

Q. What analytical challenges arise in quantifying this compound in environmental samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.